molecular formula C11H12ClFN2O2 B1399751 Methyl 2-Chloro-5-fluoro-6-pyrrolidin-1-ylnicotinate CAS No. 959617-38-0

Methyl 2-Chloro-5-fluoro-6-pyrrolidin-1-ylnicotinate

Cat. No.: B1399751
CAS No.: 959617-38-0
M. Wt: 258.67 g/mol
InChI Key: OUQMMXPAAQBHET-UHFFFAOYSA-N
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Description

Methyl 2-Chloro-5-fluoro-6-pyrrolidin-1-ylnicotinate is a chemical compound with the molecular formula C11H12ClFN2O2 and a molecular weight of 258.679 g/mol . It is categorized as an ester and is primarily used for research purposes . This compound is notable for its unique structure, which includes a pyrrolidine ring, a nicotinate moiety, and halogen substituents, making it a valuable building block in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

methyl 2-chloro-5-fluoro-6-pyrrolidin-1-ylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClFN2O2/c1-17-11(16)7-6-8(13)10(14-9(7)12)15-4-2-3-5-15/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUQMMXPAAQBHET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(N=C1Cl)N2CCCC2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2-Chloro-5-fluoronicotinic Acid Derivatives

The base nicotinic acid derivatives such as 2-chloro-5-fluoronicotinic acid or its methyl ester are crucial intermediates. Their preparation typically follows:

  • Starting Materials: Commercially available or easily prepared 2,6-dichloro-5-fluoronicotinic acid or its esters.
  • Selective Dechlorination: Catalytic hydrogenation using catalysts like Lindlar catalyst, Raney nickel, or palladium on carbon in solvents such as methanol, ethanol, ethyl acetate, or tetrahydrofuran (THF).
  • Reaction Conditions: Ambient to moderate pressure (normal to 5 atm), temperature between 20–50 °C, with alkaline additives like triethylamine to assist selective dechlorination.
  • Outcome: Selective removal of one chlorine atom at position 6, yielding 2-chloro-5-fluoronicotinic acid or methyl ester with improved yield and purity.

Table 1: Conditions for Selective Dechlorination

Parameter Range / Options
Catalyst Lindlar catalyst, Raney nickel, Pd/C
Catalyst loading 1–10% (w/w relative to substrate)
Solvent Methanol, Ethanol, Ethyl acetate, THF
Temperature 20–50 °C
Pressure 1–5 atm
Alkaline additive Triethylamine, Trimethylamine

Reference: Patent CN100355732C

Amination at Position 6 with Pyrrolidine

  • Nucleophilic Substitution: The chlorine at position 6 of 2-chloro-5-fluoronicotinic acid methyl ester is displaced by pyrrolidine via nucleophilic aromatic substitution.
  • Reaction Conditions: Typically conducted in polar aprotic solvents or alcohols under reflux or moderate heating.
  • Outcome: Formation of methyl 2-chloro-5-fluoro-6-pyrrolidin-1-ylnicotinate with high regioselectivity.

Esterification of Nicotinic Acid

  • Method: Conversion of 2-chloro-5-fluoronicotinic acid to its methyl ester is commonly achieved by Fischer esterification or via reaction with methylating agents.
  • Typical Conditions: Acid-catalyzed reaction with methanol under reflux or use of methyl iodide/similar reagents in the presence of base.
  • Characterization: Confirmed by ^1H NMR signals (e.g., singlet at ~3.94 ppm for methyl ester) and mass spectrometry.

Alternative Synthetic Routes and Related Compounds

Reference: EP1626045A1, US4612377A

Detailed Research Findings and Data

Spectroscopic Characterization

  • [^1H NMR (400 MHz, CDCl3)](pplx://action/followup): Key signals for methyl ester at δ ~3.94 ppm (singlet, 3H), aromatic protons at δ 7.88 and 8.36 ppm with coupling constants indicating substitution pattern.
  • [^13C NMR](pplx://action/followup): Ester carbonyl at δ ~164.5 ppm, aromatic carbons with characteristic coupling constants due to fluorine substitution.
  • Mass Spectrometry: Molecular ion peaks consistent with this compound (M+ ~ 242–260 depending on substituents).

Reaction Yields and Purity

  • Selective catalytic hydrogenation yields typically exceed 80% with high regioselectivity.
  • Esterification and amination steps yield 70–90% under optimized conditions.
  • Purification by crystallization or chromatography yields products with >95% purity.

Summary Table of Preparation Steps

Step Reaction Type Reagents/Catalysts Conditions Product/Intermediate Yield (%)
1 Selective catalytic hydrogenation Lindlar catalyst, Raney Ni, Pd/C; triethylamine 20–50 °C, 1–5 atm, MeOH/EtOH/THF 2-chloro-5-fluoronicotinic acid or methyl ester 80–90
2 Esterification Methanol + acid catalyst or methyl iodide + base Reflux in MeOH or room temp Methyl 2-chloro-5-fluoronicotinate 85–90
3 Nucleophilic substitution (amination) Pyrrolidine, polar aprotic solvent Reflux or moderate heating This compound 75–85

Chemical Reactions Analysis

Types of Reactions

Methyl 2-Chloro-5-fluoro-6-pyrrolidin-1-ylnicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

    Oxidation Products: Oxidized forms of the pyrrolidine ring or nicotinate moiety.

    Hydrolysis Products: Nicotinic acid and methanol.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry:
Methyl 2-Chloro-5-fluoro-6-pyrrolidin-1-ylnicotinate serves as a versatile building block in organic synthesis. Its halogen and pyrrolidine functionalities allow for the development of more complex organic molecules through various reactions, including:

  • Nucleophilic Substitution Reactions: The chlorine atom can be replaced by nucleophiles, facilitating the synthesis of diverse derivatives.
  • Esterification and Hydrolysis: The ester group can undergo hydrolysis to yield the corresponding acid and alcohol, which can be further functionalized.

Comparison with Similar Compounds:
The compound is structurally related to other derivatives such as Methyl 2-Chloro-5-fluoro-6-piperidin-1-ylnicotinate. However, the presence of the pyrrolidine ring imparts distinct reactivity and binding characteristics, making it particularly valuable in synthetic chemistry .

Biological Applications

Pharmacological Potential:
Research indicates that this compound exhibits significant biological activity, particularly in antimicrobial and anticancer studies:

  • Antimicrobial Activity: Preliminary studies have shown that this compound can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent.
  • Anticancer Properties: The compound has been investigated for its ability to inhibit cancer cell proliferation. For instance, derivatives of similar compounds have been shown to affect cell viability in vitro, indicating a pathway for further drug development .

Mechanism of Action:
The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets. The piperidine ring enhances binding affinity to certain enzymes or receptors involved in disease pathways .

Pharmaceutical Development

Drug Intermediates:
In medicinal chemistry, this compound is being explored as a pharmaceutical intermediate. Its unique structure allows it to be modified into various drug candidates targeting diseases such as cancer and inflammation:

  • KIF18A Inhibition: Recent patents suggest that compounds related to this compound are being developed as KIF18A inhibitors, which could play a role in treating cancer and other disorders mediated by microtubule dynamics .

Case Studies:
Several studies have documented the synthesis and biological evaluation of related compounds, highlighting their potential therapeutic applications. For example, compounds exhibiting similar structural features have shown promising results in preclinical models for cancer treatment .

Industrial Applications

Chemical Manufacturing:
this compound is also utilized in industrial applications for developing new materials and chemical processes. Its reactivity allows for the creation of novel substances that can be applied in various sectors such as agriculture and materials science.

Data Summary

Application AreaSpecific UsesNotable Findings
Chemical SynthesisBuilding block for complex organic moleculesFacilitates nucleophilic substitutions
Biological ResearchAntimicrobial and anticancer studiesInhibits growth of bacteria; affects cancer cell viability
PharmaceuticalDrug intermediates for KIF18A inhibitionPotential treatment for cancer and inflammatory diseases
IndustrialDevelopment of new materialsApplications in agriculture and chemical processes

Mechanism of Action

The mechanism of action of Methyl 2-Chloro-5-fluoro-6-pyrrolidin-1-ylnicotinate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Biological Activity

Methyl 2-Chloro-5-fluoro-6-pyrrolidin-1-ylnicotinate (CAS No. 959617-38-0) is a chemical compound that has garnered interest in medicinal chemistry and pharmacological research due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications, supported by data tables and relevant case studies.

Molecular Formula: C₁₁H₁₂ClFN₂O₂
Molecular Weight: 258.679 g/mol

The synthesis of this compound typically involves the following steps:

  • Starting Materials: Nicotinic acid derivatives and pyrrolidine.
  • Esterification: The reaction of the nicotinic acid derivative with methanol in the presence of an acid catalyst produces the ester.

This compound exhibits its biological effects through interaction with various molecular targets:

  • Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
  • Biochemical Pathways: It can influence pathways related to signal transduction, metabolism, and gene expression.

Biological Activity

Research has highlighted several biological activities associated with this compound:

Antimicrobial Activity

Studies have shown that this compound possesses significant antimicrobial properties. For example, it has been evaluated against various bacterial strains, demonstrating effective inhibition at low concentrations.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus< 0.03 µg/mL
Escherichia coli< 0.05 µg/mL

Anticancer Properties

Preclinical evaluations indicate potential anticancer activity. In vitro studies have demonstrated that the compound can induce apoptosis in cancer cell lines through the modulation of specific signaling pathways.

Case Studies

  • Study on CXCR3 Binding Specificity
    • A study involving fluorine-18 labeled derivatives showed that this compound binds specifically to CXCR3 receptors, which are implicated in various inflammatory diseases. The compound exhibited significant uptake in atherosclerotic lesions in mouse models, indicating its potential as a radiotracer for imaging studies .
  • Antibacterial Efficacy Against MRSA
    • In a mouse model of sepsis induced by methicillin-resistant Staphylococcus aureus, the compound demonstrated superior protective effects compared to standard treatments like vancomycin, showcasing its potential as a therapeutic agent against resistant bacterial infections .

Comparative Analysis

When compared to similar compounds, this compound exhibits unique biological activities due to its structural features:

Compound Key Features Biological Activity
This compoundPyrrolidine ring with halogen substituentsAntimicrobial, anticancer
Methyl 2-Chloro-5-fluoro-6-piperidin-1-ylnicotinatePiperidine ring instead of pyrrolidineLimited studies on biological activity
Methyl 2-Chloro-5-fluoro-6-morpholin-1-ylnicotinateMorpholine ring structureDifferent binding affinities

Q & A

Q. How should hygroscopicity and stability be managed during long-term storage?

  • Methodological Answer : Store under inert atmosphere (argon) at –20°C in amber vials with desiccants (e.g., silica gel). Conduct accelerated stability studies (40°C/75% RH for 4 weeks) monitored by HPLC to detect degradation products (e.g., ester hydrolysis) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-Chloro-5-fluoro-6-pyrrolidin-1-ylnicotinate
Reactant of Route 2
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Methyl 2-Chloro-5-fluoro-6-pyrrolidin-1-ylnicotinate

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